methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a diethylamino group, and a phenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom can be achieved through bromination reactions using reagents like bromine or N-bromosuccinimide. The diethylamino group is usually introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of new compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance the compound’s ability to interact with biological membranes, while the bromine atom could play a role in binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{6-CHLORO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE: Similar structure but with a chlorine atom instead of bromine.
METHYL 2-{6-FLUORO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE may confer unique reactivity and biological activity compared to its chlorine and fluorine analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C27H30BrN3O2 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
methyl 2-[6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C27H30BrN3O2/c1-4-30(5-2)22-14-11-20(12-15-22)27-29-24-16-13-21(28)17-23(24)26(19-9-7-6-8-10-19)31(27)18-25(32)33-3/h6-17,26-27,29H,4-5,18H2,1-3H3 |
InChI Key |
JEWBHOYZNPPTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.